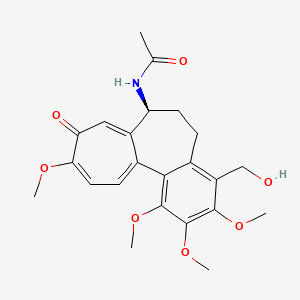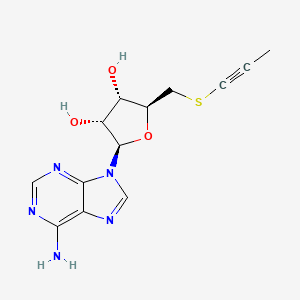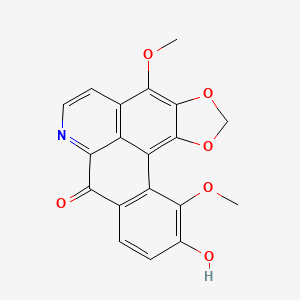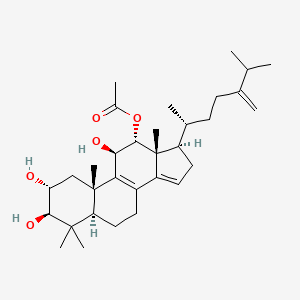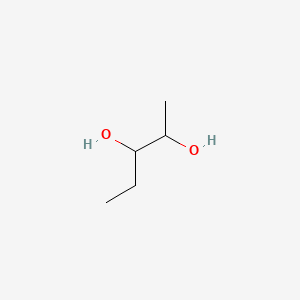
Pentane-2,3-diol
Vue d'ensemble
Description
Pentane-2,3-diol: is an organic compound with the molecular formula C5H12O2 It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms2,3-pentanediol and is characterized by its colorless, viscous liquid form. It is used in various industrial and research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: Pentane-2,3-diol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is used as a solvent and stabilizer for enzymes and other biological molecules. It helps maintain the stability and activity of these molecules during experiments.
Medicine: this compound has applications in the pharmaceutical industry as an excipient in drug formulations. It is used to enhance the solubility and bioavailability of active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used as a solvent, plasticizer, and intermediate in the production of various chemicals and materials. It is also used in the formulation of cosmetics and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method for preparing pentane-2,3-diol involves the hydration of alkenes. For example, the hydration of 2-pentene can be achieved using catalytic amounts of sulfuric acid or other acid catalysts to yield this compound.
Reduction of Ketones: Another method involves the reduction of 2,3-pentanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone groups into hydroxyl groups, forming this compound.
Industrial Production Methods:
Hydration of Alkenes: Industrially, the hydration of alkenes is often carried out using high-pressure and high-temperature conditions in the presence of acid catalysts. This method is efficient for large-scale production.
Catalytic Hydrogenation: Another industrial method involves the catalytic hydrogenation of 2,3-pentanedione using hydrogen gas and a metal catalyst such as palladium or platinum. This process is conducted under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pentane-2,3-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alkanes or other reduced products using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can replace hydroxyl groups with chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2,3-pentanedione or pentanoic acid.
Reduction: Pentane.
Substitution: 2,3-dichloropentane.
Mécanisme D'action
The mechanism of action of pentane-2,3-diol involves its interaction with various molecular targets and pathways. As a diol, it can form hydrogen bonds with other molecules, influencing their solubility and stability. In biological systems, this compound can interact with enzymes and proteins, affecting their structure and function. Its ability to form hydrogen bonds also plays a role in its use as a solvent and stabilizer in various applications.
Comparaison Avec Des Composés Similaires
Ethylene glycol (1,2-ethanediol): A diol with two hydroxyl groups on adjacent carbon atoms. It is commonly used as an antifreeze and coolant.
Propylene glycol (1,2-propanediol): Another diol with two hydroxyl groups on adjacent carbon atoms. It is used in food, pharmaceuticals, and cosmetics.
Butane-2,3-diol: A diol with a similar structure to pentane-2,3-diol but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its longer carbon chain compared to ethylene glycol and propylene glycol results in different solubility and boiling point characteristics. Additionally, the position of the hydroxyl groups in this compound allows for unique reactivity and applications in various fields.
Propriétés
IUPAC Name |
pentane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMFDCKSFJWJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871390 | |
| Record name | Pentane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42027-23-6 | |
| Record name | 2,3-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42027-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



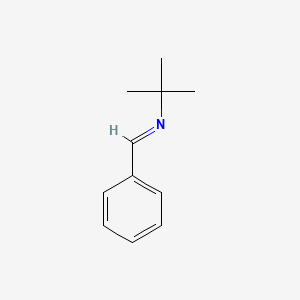

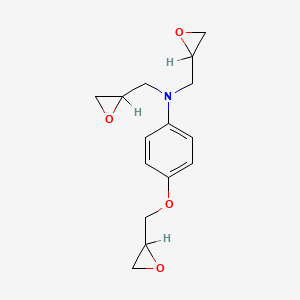
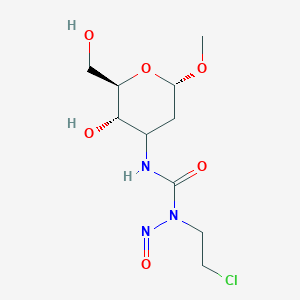
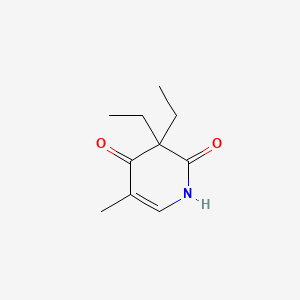

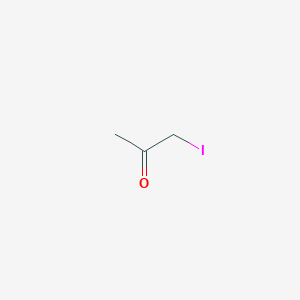
![Naphtho[2,3-b]furan-4,9-dione](/img/structure/B1206112.png)

